![molecular formula C13H20ClNO B1442788 3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220031-56-0](/img/structure/B1442788.png)
3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Descripción general
Descripción
“3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride”, commonly referred to as 3-MBC, is a novel organic compound. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of “3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is C13H20ClNO. The InChI code is 1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H . This provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
The molecular weight of “3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is 241.76 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Pyrrolidines are key heterocyclic compounds with wide applicability in medicinal chemistry and organic synthesis. Studies on their synthesis, such as the development of polar [3+2] cycloaddition reactions for pyrrolidine synthesis, highlight their importance in creating biologically active molecules and agrochemical substances. For instance, the study of cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene demonstrates the polar nature of this reaction, offering a pathway to synthesize novel pyrrolidine derivatives under mild conditions (Żmigrodzka et al., 2022).
Biological Activities
The exploration of pyrrolidine derivatives for biological activities is a significant area of research. For example, the synthesis and bioactivity studies of pyrrolidine-based compounds provide insights into their potential as fungicides or pharmaceutical agents. These studies often involve the creation of novel compounds and the evaluation of their bioactivities against various targets (Xue Si-jia, 2011).
Pharmaceutical Applications
Pyrrolidine derivatives are also investigated for their potential pharmaceutical applications. Research into the synthesis of specific pyrrolidine structures, such as 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showcases the versatility of these compounds in drug development. This particular method of synthesis could be applicable for creating various N6-substituted pyrrolidine analogs, underlining the compound's utility in medicinal chemistry (Nechayev et al., 2013).
Safety and Hazards
“3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is classified as an acute toxic (dermal) and non-combustible substance . The hazard statements include H310, and the precautionary statements include P262, P270, P280, P302 + P352 + P310, P361 + P364, and P405 . It’s important to handle this compound with appropriate safety measures.
Propiedades
IUPAC Name |
3-[(3-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(7-11)9-15-10-13-5-6-14-8-13;/h2-4,7,13-14H,5-6,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNYIGUPFJRAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride | |
CAS RN |
1220031-56-0 | |
| Record name | Pyrrolidine, 3-[[(3-methylphenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



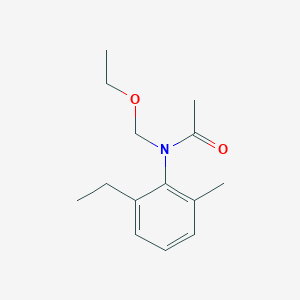
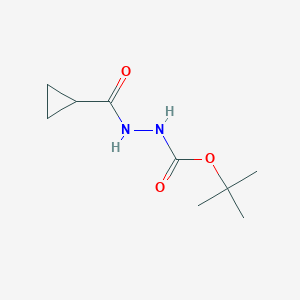
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)

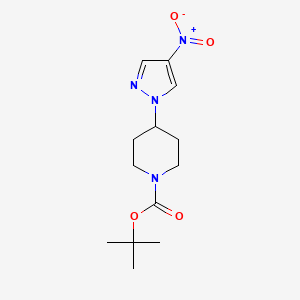
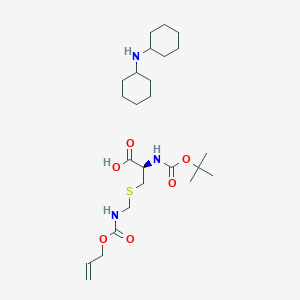
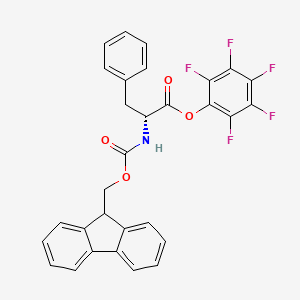

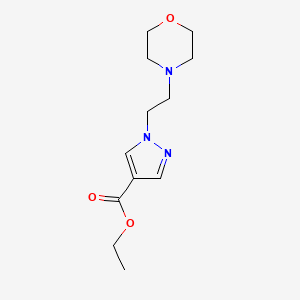
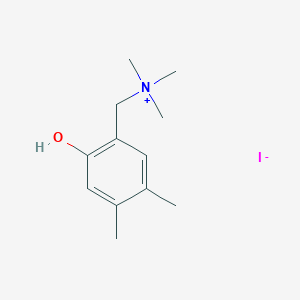
![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)
![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)